molecular formula C14H11IN2O3 B244597 N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B244597
M. Wt: 382.15 g/mol
InChI Key: ACLOLICRBMXVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves its ability to selectively bind to specific ion channels in the brain. This binding can either block or activate the ion channel, depending on the specific channel and the concentration of the compound. By selectively targeting different ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been found to have a variety of biochemical and physiological effects. These effects include the modulation of ion channel activity, the inhibition of neurotransmitter release, and the reduction of neuronal excitability. These effects make it a valuable tool for researchers studying the function of the nervous system and potential therapeutic targets for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to selectively target different channels and gain insights into their function. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.

Future Directions

There are many potential future directions for research involving N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One promising area of research involves the development of new compounds that are more selective for specific ion channels and have fewer potential side effects. Another area of research involves the use of this compound in the development of new therapies for neurological disorders, such as epilepsy and migraine headaches. Finally, researchers may also explore the potential use of this compound in other areas of scientific research, such as cancer biology and drug discovery.

Synthesis Methods

The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a complex process that requires a high degree of expertise and specialized equipment. The most commonly used method for synthesizing this compound involves a series of chemical reactions that begin with the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride to form 2,5-dimethoxybenzoyl chloride. This compound is then reacted with 5-amino-6-methyl-2-iodopyridine to form N-(5-iodo-6-methylpyridin-2-yl)-2,5-dimethoxybenzamide, which is subsequently reacted with 1,2-dihydro-3,4-dimethoxy-9-methyl-1-oxo-5H-benzo[a]cycloheptene to form the final product.

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the function of ion channels in the brain. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system, and abnormalities in ion channel function have been linked to a range of neurological disorders, including epilepsy and migraine headaches. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic targets for the treatment of these disorders.

properties

Molecular Formula

C14H11IN2O3

Molecular Weight

382.15 g/mol

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H11IN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18)

InChI Key

ACLOLICRBMXVEG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)I

Origin of Product

United States

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